4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid

Beschreibung

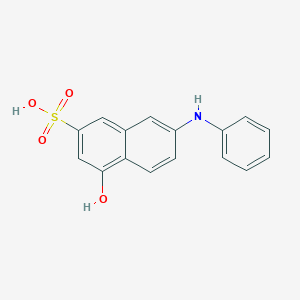

Chemical Name: 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid Synonyms: Phenyl J acid, 7-Anilino-4-hydroxy-2-naphthalenesulfonic acid CAS No.: 119-40-4 Molecular Formula: C₁₆H₁₃NO₄S Molecular Weight: 315.34 g/mol Structure: A naphthalene derivative with hydroxyl (-OH) and sulfonic acid (-SO₃H) groups at positions 4 and 2, respectively, and a phenylamino (-NHPh) substituent at position 7 .

Eigenschaften

IUPAC Name |

7-anilino-4-hydroxynaphthalene-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO4S/c18-16-10-14(22(19,20)21)9-11-8-13(6-7-15(11)16)17-12-4-2-1-3-5-12/h1-10,17-18H,(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGNDWDUEMICDLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC3=CC(=CC(=C3C=C2)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0044787 | |

| Record name | 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119-40-4 | |

| Record name | Phenyl J Acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119-40-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenyl J Acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37153 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenyl J Acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10451 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenyl J Acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1745 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthalenesulfonic acid, 4-hydroxy-7-(phenylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-anilino-4-hydroxynaphthalene-2-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.928 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDROXY-7-(PHENYLAMINO)NAPHTHALENE-2-SULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/758U5197SS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Wirkmechanismus

Target of Action

Phenyl J Acid, also known as 7-Anilino-4-hydroxy-2-naphthalenesulfonic acid, is primarily used as a dye intermediate

Mode of Action

The mode of action of Phenyl J Acid is primarily chemical rather than biological. It is used in the synthesis of azo dyes such as direct copper salt green BTL, copper salt blue FBGL, and copper salt purple BBL. The compound’s interaction with its targets results in the formation of these dyes, which can then be used in various applications.

Biochemical Pathways

The biochemical pathways involved in the action of Phenyl J Acid are related to the synthesis of azo dyes. The compound is produced by the reaction of J acid with aniline in aqueous sodium bisulfite at reflux for 40 hours. This reaction forms part of the larger biochemical pathway involved in dye synthesis.

Pharmacokinetics

It is known to be soluble in alkali and insoluble in organic solvent, which may influence its distribution and elimination in the environment or within a biological system.

Action Environment

The action of Phenyl J Acid can be influenced by various environmental factors. For example, the compound’s solubility can be affected by the pH of the environment. Additionally, the temperature and duration of the reaction with aniline can influence the yield of the resulting dye.

Biologische Aktivität

4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid (CAS No. 119-40-4) is an organic compound known for its application in dye chemistry, particularly as a direct dye. This compound exhibits various biological activities, which are of interest in pharmacology and toxicology. The following sections detail its biochemical properties, mechanisms of action, and relevant case studies.

This compound is characterized by its sulfonic acid group and an amino group on a naphthalene ring. These functional groups contribute to its solubility in water and its ability to interact with biological macromolecules.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₅N₃O₃S |

| Molecular Weight | 293.35 g/mol |

| Solubility | Soluble in water |

| pKa | Approximately 6.5 |

The biological activity of this compound is largely attributed to its ability to interact with proteins and enzymes. It has been shown to modulate enzyme activity, potentially acting as an inhibitor or substrate depending on the specific biochemical context.

- Enzyme Interaction : The compound can bind to active sites on enzymes, altering their catalytic efficiency. For example, it has been observed to inhibit certain oxidases and transferases, which are crucial in metabolic pathways .

- Gene Expression Modulation : Research indicates that this compound can influence gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in various metabolic processes .

- Cell Signaling Pathways : It affects cellular signaling pathways, particularly those related to cell proliferation and apoptosis. This activity suggests potential therapeutic applications in cancer treatment.

Biological Activity Studies

Several studies have evaluated the biological effects of this compound.

Case Study 1: Antitumor Activity

A study investigated the cytotoxic effects of this compound on various cancer cell lines, including breast (MCF-7) and colon (HT-29) cancer cells. The results showed that the compound exhibited significant antiproliferative activity with IC50 values of approximately 15 µM for MCF-7 cells and 20 µM for HT-29 cells. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway .

Case Study 2: Antimicrobial Properties

Another research focused on the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) was determined to be around 50 µg/mL for Staphylococcus aureus and 70 µg/mL for Escherichia coli, indicating moderate antibacterial properties .

Toxicological Profile

The toxicological evaluation of this compound indicates that while it has beneficial biological activities, it also poses risks at higher concentrations. Long-term exposure studies have shown potential hepatotoxicity and nephrotoxicity in animal models, necessitating careful dosage considerations in therapeutic applications .

Wissenschaftliche Forschungsanwendungen

Applications in Dye Chemistry

4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid serves primarily as an intermediate in the synthesis of azo dyes , which are characterized by their vibrant colors and extensive use in the textile industry. The compound's unique structure allows it to participate in various coupling reactions essential for dye formation.

Key Applications:

-

Azo Dye Production:

- Used as an intermediate for synthesizing various azo dyes such as:

- Direct Copper Salt Green BTL

- Copper Salt Blue FBGL

- Copper Salt Purple BBL

- Used as an intermediate for synthesizing various azo dyes such as:

-

Textile Industry:

- Imparts color to fabrics, enhancing their aesthetic appeal.

- Utilized in formulations that require strong colorfastness and resistance to washing.

-

Research Applications:

- Studies on its reactivity with other chemical species help understand its utility in dye chemistry.

- Investigations into its environmental impact during dyeing processes.

-

Dye Synthesis Research:

A study published in the journal Dyes and Pigments detailed the synthesis of this compound and its application as an intermediate for producing high-performance azo dyes. The research highlighted the compound's stability and reactivity under various conditions, making it suitable for industrial applications. -

Environmental Impact Assessment:

Research conducted on the environmental effects of azo dyes synthesized from this compound indicated potential risks associated with their biodegradation products. The study emphasized the need for proper wastewater treatment methods to mitigate environmental pollution. -

Textile Application Studies:

A comparative analysis of textile samples dyed with azo dyes derived from this compound demonstrated superior colorfastness and resistance to washing compared to traditional dyes, showcasing its efficacy in commercial applications.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison

Key Differences and Research Findings

Substituent Effects: Phenylamino vs. Methylamino: The phenyl group in phenyl J acid enhances steric bulk and electron-withdrawing effects compared to methyl J acid, influencing coupling efficiency in dye synthesis . Positional Isomerism: The 6-phenylamino isomer (CAS 119-19-7) is structurally distinct from the 7-phenylamino variant. Acid Brown 87 uses both isomers, producing red-orange hues with the 7-substituted form and slightly altered shades with the 6-substituted form .

Functional Group Reactivity: Amino (-NH₂) vs. Phenylamino (-NHPh): J acid (with -NH₂) reacts more readily in diazo coupling compared to phenyl J acid, which requires harsher conditions due to the electron-deficient phenyl group .

Dimerization Effects :

- Scarlet acid, a dimeric urea-linked compound, exhibits higher molecular weight and solubility, enabling its use in direct dyes for cellulose fibers .

Regulatory and Safety Profiles :

- Phenyl J acid is classified under EU regulations (Xi; R41) as an irritant to eyes . Methyl J acid lacks explicit regulatory data, suggesting differences in hazard profiles .

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid, and how can reaction conditions be tailored to improve yield?

- Methodological Answer :

- Sulfonation : Introduce the sulfonic acid group at the 2-position using concentrated sulfuric acid under controlled temperature (100–110°C). Excess acid ensures complete sulfonation .

- Amination : Couple the phenylamino group at the 7-position via diazotization followed by coupling with aniline derivatives. Maintain pH 8–9 and low temperatures (0–5°C) to minimize side reactions .

- Purification : Use recrystallization in ethanol-water mixtures to isolate the product. Yield improvements (≥70%) require stoichiometric control of reactants and inert atmospheres to prevent oxidation .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer :

- NMR : H and C NMR identify aromatic protons (δ 6.8–8.2 ppm) and sulfonic acid groups (δ 110–120 ppm for C). DMSO-d₆ is preferred for solubility .

- IR Spectroscopy : Confirm sulfonic acid (S=O stretching at 1180–1250 cm⁻¹) and hydroxyl groups (broad peak at 3200–3600 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS detects molecular ion peaks ([M-H]⁻ at m/z 358.05) and fragmentation patterns for structural validation .

Q. What are the common impurities encountered during synthesis, and how can chromatographic techniques be optimized for their separation?

- Methodological Answer :

- Impurities : Unreacted aniline derivatives, positional isomers (e.g., 4-hydroxy-6-sulfonic acid), and sulfonation byproducts .

- HPLC : Use a C18 column with a mobile phase of acetonitrile:0.1% TFA (70:30). Adjust flow rate to 1 mL/min for baseline separation of isomers .

- TLC : Silica gel plates with n-butanol:acetic acid:water (4:1:1) resolve impurities (Rf = 0.3 for product vs. 0.6 for aniline) .

Advanced Research Questions

Q. How does the sulfonic acid group influence the electronic properties of the naphthalene backbone, and what computational methods are suitable for modeling these effects?

- Methodological Answer :

- Electronic Effects : The sulfonic acid group withdraws electron density, reducing the HOMO-LUMO gap by ~0.5 eV (DFT calculations). This enhances electrophilic substitution at the 7-position .

- Computational Tools :

- DFT : Gaussian 16 with B3LYP/6-311+G(d,p) basis set optimizes geometry and calculates frontier orbitals.

- Molecular Dynamics : Simulate solvation effects in aqueous media using AMBER force fields .

Q. What strategies can resolve contradictions in solubility data reported for this compound across studies?

- Methodological Answer :

- Solvent Screening : Test solubility in DMSO, methanol, and pH-buffered solutions (e.g., phosphate buffer pH 7.4). Note discrepancies due to hydration states (e.g., monohydrate vs. anhydrous forms) .

- Standardization : Report solubility as g/100 mL at 25°C with controlled humidity (<30% RH). Use nephelometry for turbidity measurements to avoid subjective visual assessments .

Q. In designing metal-complexation studies, how should experimental parameters be controlled to prevent ligand degradation?

- Methodological Answer :

- pH Control : Maintain pH 6–7 using ammonium acetate buffer to avoid hydrolysis of the phenylamino group .

- Stoichiometry : Use a 1:2 metal:ligand ratio to stabilize complexes (e.g., Cu²⁺). Monitor stability via UV-Vis (λ = 450–500 nm for d-d transitions) .

- Degradation Checks : Perform LC-MS post-reaction to detect ligand decomposition products (e.g., sulfonate cleavage) .

Q. How can regioselective introduction of the phenylamino group at the 7-position be achieved mechanistically?

- Methodological Answer :

- Directing Groups : The 4-hydroxy group directs electrophilic substitution to the 7-position via resonance stabilization. Confirmed by comparing reaction outcomes with methyl-protected hydroxyl analogs .

- Kinetic vs. Thermodynamic Control : Low temperatures (0°C) favor kinetic regioselectivity (7-position), while higher temperatures (>50°C) lead to thermodynamic products (5-position) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.